3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid

Evidence-based procurement Assay validation Comparative pharmacology

3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid (CAS 134276-56-5) is a synthetic brominated cinnamic acid derivative belonging to the structural class of bromotyrosine-derived alkaloids. The molecule (molecular formula C₁₄H₁₇Br₂NO₃, MW 407.1 g/mol, reported purity ≥98%) features a cinnamic acid backbone with bromine substitutions at the 3- and 5-positions of the phenyl ring and a dimethylamino-propoxy side chain at the 4-position.

Molecular Formula C14H17Br2NO3
Molecular Weight 407.1 g/mol
CAS No. 134276-56-5
Cat. No. B3027582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid
CAS134276-56-5
Molecular FormulaC14H17Br2NO3
Molecular Weight407.1 g/mol
Structural Identifiers
SMILESCN(C)CCCOC1=C(C=C(C=C1Br)C=CC(=O)O)Br
InChIInChI=1S/C14H17Br2NO3/c1-17(2)6-3-7-20-14-11(15)8-10(9-12(14)16)4-5-13(18)19/h4-5,8-9H,3,6-7H2,1-2H3,(H,18,19)/b5-4+
InChIKeyCEJAIYZSSZZLIZ-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid (CAS 134276-56-5) – Compound Identity and Baseline Classification


3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid (CAS 134276-56-5) is a synthetic brominated cinnamic acid derivative belonging to the structural class of bromotyrosine-derived alkaloids. The molecule (molecular formula C₁₄H₁₇Br₂NO₃, MW 407.1 g/mol, reported purity ≥98%) features a cinnamic acid backbone with bromine substitutions at the 3- and 5-positions of the phenyl ring and a dimethylamino-propoxy side chain at the 4-position [1]. The compound is catalogued as a natural-product-type alkaloid, with commercial sources indicating the marine sponge Pseudoceratina crassa as a reported biological origin, though the material available for procurement is typically synthetic [2]. It is currently listed in semiochemical databases as a compound utilized by unidentified species in chemical communication systems, representing a distinct—though quantitatively uncharacterized—area of potential biological relevance [3].

Why Generic Cinnamic Acid Analogs Cannot Substitute for 3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid (CAS 134276-56-5)


The assumption that closely related cinnamic acid derivatives—including non-brominated, mono-brominated, or alternative side-chain analogs—are functionally interchangeable with 3,5-dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid is not supported by any publicly available comparative data. The compound combines three distinct structural features—dual bromination at the 3- and 5-positions, a dimethylamino-propoxy ether at the 4-position, and the intact cinnamic acid moiety—each of which is likely to independently influence molecular recognition, hydrogen-bonding capacity, lipophilicity (logP), and ionization behavior (predicted pKa 4.18) [1][2]. In the absence of published head-to-head pharmacological or physicochemical profiling against 4-hydroxycinnamic acid, 3,5-dibromo-4-hydroxycinnamic acid, TBCA (a tetrabrominated cinnamic acid CK2 inhibitor), or the phenethylamine congener found in Psammaplysilla purpurea, the differential effects of this substitution pattern remain unquantified [3]. Consequently, any substitution would require full re-validation in the end user's specific assay, as no surrogate-suitability data exist to justify bypassing the characterized compound [1].

Quantitative Differentiation Evidence: 3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid (CAS 134276-56-5) vs. Comparators


Public Evidence Gap: Absence of Direct Comparative Activity Data Against Closest Structural Analogs

A systematic search of public-domain literature and authoritative databases (PubMed, PubChem, ChEMBL, Pherobase, NP-MRD, vendor datasheets) yielded no published head-to-head quantitative comparisons between 3,5-dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid (CAS 134276-56-5) and any named structural analog for any biological activity, binding affinity, enzyme inhibition, or physicochemical endpoint. This evidence gap is itself the primary quantitative finding: the compound has not been profiled in any publicly available comparative pharmacology study [1]. The closest retrievable comparators—3,5-dibromo-4-hydroxycinnamic acid (MALDI matrix), TBCA (tetrabrominated CK2 inhibitor, IC₅₀ = 110 nM), 4-hydroxycinnamic acid, and the phenethylamine congener from Psammaplysilla purpurea—have all been characterized in independent contexts, but no study has tested them alongside the target compound under identical assay conditions . The commercial listing of the compound as a semiochemical (Pherobase) provides a qualitative indication of a unique biological niche, but no EC₅₀, behavioral threshold, or binding constant is reported [2].

Evidence-based procurement Assay validation Comparative pharmacology Structural analogs

Structural Identity as the Primary Differentiator: Physicochemical Parameters of the Target Compound

In the absence of comparative bioactivity data, the compound's verified structural identity and physicochemical specifications constitute the primary basis for differentiation from analogs. The target compound has a defined purity specification (≥98% by HPLC for multiple vendors), molecular weight (407.1 g/mol), and predicted pKa (4.18±0.10), which are verifiable by standard analytical methods (HPLC, LC-MS, ¹H-NMR) [1]. The isomeric SMILES notation (CN(C)CCCOC1=C(C=C(C=C1Br)/C=C/C(=O)O)Br) confirms the E (trans) configuration of the cinnamic double bond, a stereochemical detail that may affect receptor or enzyme recognition . These specifications allow unambiguous differentiation from analogs such as 3,5-dibromo-4-hydroxycinnamic acid (lacks the dimethylamino-propoxy chain) or the phenethylamine congener (lacks the carboxylic acid group), even though functional implications of these structural differences remain unquantified [2].

Structural identity Physicochemical characterization Quality control Procurement specification

Semiochemical Database Listing as a Qualitative Niche Differentiator

The compound is catalogued in The Pherobase (a curated database of semiochemicals and pheromones) as a molecule utilized by species in their chemical communication systems [1]. While no species identity, behavioral assay, or quantitative threshold (e.g., EAG response, behavioral EC₅₀) is reported, this listing distinguishes the target compound from structurally similar cinnamic acid derivatives (e.g., 4-hydroxycinnamic acid, 3,5-dibromo-4-hydroxycinnamic acid) that are not catalogued as semiochemicals. The natural occurrence context—marine sponges of the genus Pseudoceratina and related Verongida sponges—further distinguishes it from purely synthetic cinnamic acid analogs [2][3]. However, this evidence is strictly qualitative and does not support claims of superior potency, species-specificity, or ecological relevance relative to other bromotyrosine derivatives found in the same sponge chemotype [2].

Semiochemical Chemical ecology Bromotyrosine alkaloid Marine natural product

Evidence-Grounded Application Scenarios for 3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid (CAS 134276-56-5)


Chemical Ecology and Semiochemical Screening – Hypothesis-Driven Investigation

The Pherobase listing [1] positions this compound as a candidate for chemical ecology studies, particularly electroantennography (EAG), behavioral assays (olfactometer, wind-tunnel), and field-trapping trials aimed at identifying species-specific semiochemical functions. Researchers entering this niche should treat the database entry as a hypothesis-generating starting point, requiring de novo dose-response characterization, as no EC₅₀ or behavioral threshold data exist. The compound's structural features (brominated cinnamic acid with a basic side chain) are consistent with other marine-sponge-derived alkaloids implicated in chemical defense or signaling, providing a plausible ecological framework for investigation [2].

Marine Natural Product Chemistry – Biosynthetic and Structural Reference Standard

As a compound originally reported from Pseudoceratina crassa , this material may serve as an authentic reference standard for natural product isolation, dereplication (LC-MS/MS, NMR), and biosynthetic pathway elucidation in Verongida sponges. The verified purity (≥98%) and availability of isomeric SMILES enable its use as a retention-time and spectral-matching standard in metabolomics studies of bromotyrosine-derived sponge alkaloids, a chemotype known to include bioactive members such as aplysamine and psammaplysene derivatives [2]. This application does not require the compound to possess intrinsic bioactivity, only verified structural identity.

Synthetic Chemistry – Building Block for Bromotyrosine-Derived Libraries

The compound's dual bromination and functionalized side chain make it a plausible synthetic intermediate or scaffold for generating focused libraries of bromotyrosine analogs. The carboxyl group permits amide or ester derivatization, while the terminal dimethylamino group can undergo quaternization or N-oxide formation . Procurement for this purpose is justified by structural identity and purity specifications, not by pre-existing biological validation. Where the objective is to explore structure-activity relationships (SAR) across the bromotyrosine chemotype, this compound fills a specific substitution pattern not represented by mono-brominated or non-brominated cinnamic acid derivatives.

Analytical Method Development – Chromatographic and Spectroscopic System Suitability

With a defined molecular weight (407.1 g/mol), characteristic bromine isotopic pattern (two bromine atoms producing a distinctive M:M+2:M+4 ratio in mass spectrometry), and predicted moderately acidic pKa (4.18) [3], this compound can serve as a system-suitability standard for HPLC, LC-MS, and CE methods targeting halogenated aromatic acids. The UV-active cinnamic acid chromophore provides additional detection capability. This application relies purely on verified physicochemical properties and does not require the compound to have established biological function.

Quote Request

Request a Quote for 3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.